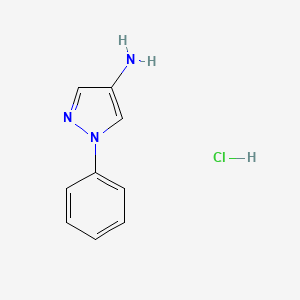

1-Phenyl-1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality 1-Phenyl-1H-pyrazol-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1H-pyrazol-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-6-11-12(7-8)9-4-2-1-3-5-9;/h1-7H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSULMDYPPCFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-4-amine Hydrochloride from Phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is a robust and well-documented synthetic pathway commencing from phenylhydrazine. This guide delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and discusses critical aspects of purification, characterization, and safety. The synthesis is strategically divided into three core stages: the construction of the 1-phenylpyrazole nucleus bearing a nitro group at the 4-position, the subsequent reduction of the nitro functionality to the desired primary amine, and the final conversion to the stable hydrochloride salt. Alternative synthetic strategies are also briefly explored to provide a broader context for researchers. This guide is intended to be a practical resource for chemists in both academic and industrial settings, enabling the reliable and efficient synthesis of this key molecular scaffold.

Introduction: The Significance of the 1-Phenylpyrazol-4-amine Scaffold

The 1-phenylpyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an amine group at the 4-position of this heterocyclic system provides a crucial handle for further functionalization, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. Derivatives of 1-Phenyl-1H-pyrazol-4-amine have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of efficient and scalable synthetic routes to this key intermediate. A reliable supply of high-purity 1-Phenyl-1H-pyrazol-4-amine hydrochloride is, therefore, a critical starting point for many drug discovery programs.

The Primary Synthetic Pathway: A Three-Stage Approach

The most common and reliable synthetic route to 1-Phenyl-1H-pyrazol-4-amine hydrochloride from phenylhydrazine is a three-stage process. This pathway is favored for its use of readily available starting materials and its generally good yields.

Overall Synthetic Scheme:

A visual representation of the three-stage synthetic pathway.

Stage 1: Synthesis of 1-Phenyl-4-nitropyrazole

The initial step involves the construction of the pyrazole ring through the condensation of phenylhydrazine with a suitable three-carbon synthon. For the direct introduction of a nitro group at the 4-position, nitromalondialdehyde is the reagent of choice.[1]

Mechanism: The reaction proceeds via a classical Knorr-type pyrazole synthesis. The more nucleophilic nitrogen of phenylhydrazine attacks one of the aldehyde carbonyls of nitromalondialdehyde, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, leads to the aromatic pyrazole ring.

Experimental Protocol:

-

Reagents and Equipment:

-

Phenylhydrazine

-

Nitromalondialdehyde (or its sodium salt)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in a minimal amount of ethanol.

-

Add a solution of nitromalondialdehyde (1.0 equivalent) in ethanol to the flask.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

-

Table 1: Typical Reaction Parameters for the Synthesis of 1-Phenyl-4-nitropyrazole

| Parameter | Value |

| Phenylhydrazine | 1.0 eq |

| Nitromalondialdehyde | 1.0 eq |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid (catalytic) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Filtration or Column Chromatography |

Stage 2: Reduction of 1-Phenyl-4-nitropyrazole to 1-Phenyl-1H-pyrazol-4-amine

The reduction of the nitro group at the 4-position to a primary amine is a critical step. Several methods can be employed, with the choice often depending on the scale of the reaction and the available equipment. Two common and effective methods are reduction with tin(II) chloride and catalytic hydrogenation.

Method A: Reduction with Tin(II) Chloride

This is a classical and reliable method for the reduction of aromatic nitro compounds.

Mechanism: Tin(II) chloride acts as a reducing agent in the presence of a strong acid, typically hydrochloric acid. The tin(II) is oxidized to tin(IV) while the nitro group is reduced to the amine.

Experimental Protocol:

-

Reagents and Equipment:

-

1-Phenyl-4-nitropyrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Suspend 1-phenyl-4-nitropyrazole (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate (3.0-5.0 equivalents) in concentrated hydrochloric acid to the suspension.

-

Stir the reaction mixture at room temperature. The reaction is typically exothermic. If necessary, the reaction can be gently heated to ensure completion.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Phenyl-1H-pyrazol-4-amine.

-

Method B: Catalytic Hydrogenation

This method is often preferred for its cleaner reaction profile and easier work-up, especially on a larger scale.

Mechanism: In the presence of a metal catalyst, typically palladium on carbon (Pd/C), molecular hydrogen is activated and adds across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the amine and water as the only byproduct.

Experimental Protocol:

-

Reagents and Equipment:

-

1-Phenyl-4-nitropyrazole

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas source (balloon or cylinder)

-

Hydrogenation flask (e.g., Parr shaker or a standard flask with a hydrogen balloon)

-

Magnetic stirrer

-

-

Procedure:

-

In a suitable hydrogenation flask, dissolve 1-phenyl-4-nitropyrazole (1.0 equivalent) in ethanol or methanol.

-

Carefully add 10% Pd/C (typically 5-10% by weight of the starting material) to the solution.

-

Seal the flask and purge the system with nitrogen or argon to remove air.

-

Introduce hydrogen gas into the flask (typically at atmospheric pressure using a balloon, or at a higher pressure in a dedicated hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

-

Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-Phenyl-1H-pyrazol-4-amine.

-

Table 2: Comparison of Reduction Methods

| Feature | Tin(II) Chloride | Catalytic Hydrogenation |

| Reagents | SnCl₂·2H₂O, Concentrated HCl | H₂, Pd/C |

| Work-up | Requires neutralization and filtration of tin salts | Simple filtration to remove the catalyst |

| Byproducts | Tin salts | Water |

| Scale | Suitable for small to medium scale | Easily scalable |

| Safety | Corrosive acid, tin waste disposal | Handling of flammable hydrogen gas and catalyst |

Stage 3: Formation of 1-Phenyl-1H-pyrazol-4-amine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt. This is often desirable as the salt form is typically more stable, crystalline, and easier to handle and purify than the free base.

Experimental Protocol:

-

Reagents and Equipment:

-

1-Phenyl-1H-pyrazol-4-amine

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Diethyl ether or other suitable non-polar solvent

-

Beaker or flask

-

Magnetic stirrer

-

Filtration apparatus

-

-

Procedure:

-

Dissolve the crude 1-Phenyl-1H-pyrazol-4-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

While stirring, slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in diethyl ether or concentrated HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to obtain 1-Phenyl-1H-pyrazol-4-amine hydrochloride.

-

Alternative Synthetic Strategies

While the nitration-reduction sequence is the most direct approach, other methods can be employed to introduce the amine functionality at the 4-position of the 1-phenylpyrazole ring. These can be particularly useful if the required starting materials for the primary route are unavailable or if substrate compatibility is an issue in more complex molecules.

-

From 1-Phenyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid can be synthesized via formylation of 1-phenylpyrazole followed by oxidation. The carboxylic acid can then be converted to the amine via:

-

Curtius Rearrangement: Conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate can be subsequently hydrolyzed to the amine.

-

Hofmann Rearrangement: Conversion of the carboxylic acid to a primary amide, which is then treated with a halogen in the presence of a base to yield the amine with one less carbon atom.

-

Schmidt Reaction: Direct reaction of the carboxylic acid with hydrazoic acid in the presence of a strong acid.

-

Alternative synthetic routes to 1-Phenyl-1H-pyrazol-4-amine.

Purification and Characterization

Purification:

-

Recrystallization: The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/diethyl ether.

-

Column Chromatography: For the purification of the free amine intermediate, column chromatography on silica gel using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

Characterization:

The identity and purity of the synthesized 1-Phenyl-1H-pyrazol-4-amine hydrochloride and its intermediates should be confirmed by a combination of spectroscopic techniques.

Table 3: Expected Analytical Data for 1-Phenyl-1H-pyrazol-4-amine

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the phenyl protons (typically in the range of 7.0-7.6 ppm), two distinct signals for the pyrazole ring protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring and the pyrazole ring. |

| FTIR (cm⁻¹) | Characteristic N-H stretching vibrations for the primary amine (typically in the range of 3200-3400 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrazole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free amine (C₉H₉N₃, MW: 159.19 g/mol ). |

Safety Considerations

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

-

Phenylhydrazine: Is a toxic and suspected carcinogen. It is readily absorbed through the skin. Handle with extreme care and avoid inhalation of vapors.

-

Nitromalondialdehyde: Can be a skin and eye irritant. Handle with care.

-

Concentrated Acids (HCl, Acetic Acid): Are corrosive and should be handled with appropriate care to avoid skin and eye contact.

-

Tin(II) Chloride: Is harmful if swallowed and can cause skin and eye irritation.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of hydrogen and organic solvents. Handle the catalyst in a wet state whenever possible and avoid exposure to air when dry.

-

Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are secure and operate in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride from phenylhydrazine via a 4-nitro-1-phenylpyrazole intermediate is a reliable and versatile method. This guide has provided a detailed, step-by-step protocol for this transformation, along with insights into the underlying reaction mechanisms, alternative synthetic approaches, and essential safety precautions. By following the procedures outlined in this document, researchers and drug development professionals can confidently and efficiently produce this valuable molecular building block for their scientific endeavors.

References

- Dury, K. (1966). U.S. Patent No. 3,294,814. Washington, DC: U.S. Patent and Trademark Office.

Sources

Introduction to 1-Phenyl-1H-pyrazol-4-amine Hydrochloride and the Significance of Solubility

An In-Depth Technical Guide to the Solubility of 1-Phenyl-1H-pyrazol-4-amine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of 1-Phenyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical and agrochemical research.[1][2] Recognizing the critical role of solubility in drug development—influencing everything from bioavailability to formulation—this document offers a deep dive into the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative data for this exact salt is not extensively published, this guide equips researchers with the foundational knowledge and detailed methodologies to confidently assess its solubility profile.

1-Phenyl-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group at the N1 position and an amine group at the C4 position.[1] The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid, a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[2]

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its therapeutic efficacy. Poor solubility can lead to low absorption and bioavailability, necessitating higher doses and potentially causing undesirable side effects. Therefore, a thorough understanding and accurate determination of a compound's solubility are paramount during the early stages of drug discovery and development.

Theoretical Framework: Predicting the Solubility of 1-Phenyl-1H-pyrazol-4-amine Hydrochloride

The solubility of 1-Phenyl-1H-pyrazol-4-amine hydrochloride is governed by the interplay of its structural features and the properties of the solvent.

-

The Pyrazole Core: The parent 1H-pyrazole ring exhibits limited solubility in water due to its partial non-polar character but is more soluble in organic solvents like ethanol, methanol, and acetone.[3] The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, contributing to its solubility in polar protic solvents.[4]

-

The Phenyl Group: The presence of the phenyl group at the N1 position significantly increases the lipophilicity (fat-solubility) of the molecule, which is expected to decrease its aqueous solubility.

-

The Amino Group: The amino group at the C4 position is a polar functional group capable of forming hydrogen bonds with protic solvents like water, which would generally enhance aqueous solubility.[5]

-

The Hydrochloride Salt: The formation of the hydrochloride salt is the most significant factor promoting aqueous solubility. The salt dissociates in water to the protonated amine (a cation) and the chloride anion, both of which are readily solvated by polar water molecules. This ionization dramatically increases the compound's solubility in water and other polar solvents compared to its free base form.

Based on these structural components, it is predicted that 1-Phenyl-1H-pyrazol-4-amine hydrochloride will exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is expected to be lower in less polar solvents like acetone and significantly lower in non-polar solvents such as ether and chloroform.[1]

Methodologies for Solubility Determination

A comprehensive assessment of a compound's solubility involves determining both its kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions. It provides a rapid estimation of how much of a compound will dissolve from a solid state (often a DMSO stock solution) when added to an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Phenyl-1H-pyrazol-4-amine hydrochloride in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[5]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.[5]

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in each well. This results in a final DMSO concentration that is low enough not to significantly impact the measurement (e.g., 1%).[5]

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) with shaking for a defined period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or a UV-Vis spectrophotometer plate reader to detect precipitation.[5]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.[5]

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Assessment

Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute. This is a more accurate and fundamental measure of solubility.

-

Sample Preparation: Add an excess amount of solid 1-Phenyl-1H-pyrazol-4-amine hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, pH buffers) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: HPLC Method

A robust and validated analytical method is crucial for the accurate quantification of the dissolved compound in solubility studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable technique for this purpose.[6][7]

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A suitable mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (e.g., Acetonitrile). The exact ratio should be optimized. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection Wavelength | Determined by UV-Vis spectral scan of the compound (e.g., 237 nm).[6] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Method Validation: The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and specificity.[6]

Expected Solubility Profile and Data Presentation

Based on the theoretical considerations, the solubility of 1-Phenyl-1H-pyrazol-4-amine hydrochloride is expected to be highest in polar protic solvents and decrease with decreasing solvent polarity. The solubility in aqueous media is also expected to be pH-dependent due to the presence of the ionizable amino group.

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Phenyl-1H-pyrazol-4-amine hydrochloride. By combining theoretical principles with detailed, field-proven experimental protocols, researchers and drug development professionals are empowered to generate accurate and reliable solubility data. This information is critical for advancing the development of new chemical entities containing this important pyrazole scaffold.

References

- Solubility of Things. Pyrazole.

- ChemicalBook. Pyrazole | 288-13-1.

- CymitQuimica. CAS 1128-53-6: 1-Phenyl-1H-pyrazol-4-amine.

- Solubility of Things. 4-methylpyrazole | Solubility of Things.

- BenchChem. Navigating the Physicochemical Landscape of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide to Solubility and Stability.

- International Journal of Pharmaceutical Sciences Review and Research.

- BenchChem. Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.

-

International Journal of Current Pharmaceutical and Clinical Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

Sources

- 1. CAS 1128-53-6: 1-Phenyl-1H-pyrazol-4-amine | CymitQuimica [cymitquimica.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ijcpa.in [ijcpa.in]

Methodological & Application

Application Note: Structural Elucidation of 1-Phenyl-1H-pyrazol-4-amine hydrochloride via Advanced NMR Spectroscopy

Abstract

This comprehensive application note provides a detailed guide to the analysis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride (C₉H₁₀ClN₃), a key heterocyclic scaffold in medicinal chemistry and drug development.[1] We present field-proven protocols for sample preparation, data acquisition, and spectral interpretation using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, such as solvent selection and the use of advanced correlation experiments, is explained to empower researchers to not only replicate the results but also adapt these methodologies for novel pyrazole derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously confirm the structure and purity of this important chemical entity.

Introduction: The Significance of Structural Verification

1-Phenyl-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole, a class of nitrogen-containing heterocyclic compounds renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3] Given that subtle changes in substitution patterns can dramatically alter pharmacological effects, unequivocal structural confirmation is a cornerstone of the drug discovery and development process.

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will walk through the logical workflow of NMR analysis, from sample handling to the final assignment of all proton and carbon signals, ensuring high confidence in the structural identity of the target compound.

Foundational Principles: Predicting the NMR Spectrum

Before entering the laboratory, a theoretical analysis of the molecule's structure provides a predictive framework for interpreting the resulting spectra. The structure of 1-Phenyl-1H-pyrazol-4-amine hydrochloride presents several distinct regions for NMR analysis: the monosubstituted phenyl ring, the trisubstituted pyrazole core, and the amine functional group, which exists as an ammonium salt (-NH₃⁺) in its hydrochloride form.

Diagram: Numbering Scheme for 1-Phenyl-1H-pyrazol-4-amine

Caption: IUPAC numbering scheme for 1-Phenyl-1H-pyrazol-4-amine.

-

¹H NMR Predictions:

-

Phenyl Protons (H2'/H6', H3'/H5', H4'): These five protons will appear in the aromatic region, typically between 7.0-8.0 ppm.[4][5] The N1 atom of the pyrazole ring is electron-withdrawing, which will deshield the ortho (H2', H6') and para (H4') protons relative to the meta (H3', H5') protons. We expect to see three distinct signals: a triplet for H4' (coupled to H3'/H5'), a triplet or doublet of doublets for H3'/H5' (coupled to H2'/H6' and H4'), and a doublet for H2'/H6' (coupled to H3'/H5').[6]

-

Pyrazole Protons (H3, H5): The pyrazole ring is aromatic, and its protons are expected to resonate downfield. Based on data for the parent pyrazole (signals at ~6.1 and ~7.7 ppm), we can predict the approximate shifts.[7] The phenyl group at N1 and the ammonium group at C4 will influence these shifts. H5 is adjacent to the phenyl-substituted nitrogen and will likely appear as a singlet further downfield. H3 is adjacent to the other nitrogen and will also appear as a singlet.

-

Ammonium Protons (-NH₃⁺): The three protons on the nitrogen will be deshielded due to the positive charge and their acidity. In a solvent like DMSO-d₆, this signal is often observed as a broad singlet at a high chemical shift (e.g., > 9 ppm).[8] Its broadness is due to chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.[9]

-

-

¹³C NMR Predictions:

-

Phenyl Carbons (C1'-C6'): Six signals are expected. C1' (ipso-carbon) will be attached to nitrogen. C2'/C6', C3'/C5', and C4' will appear in the typical aromatic range of 110-140 ppm.

-

Pyrazole Carbons (C3, C4, C5): Three signals are expected. The chemical shifts are influenced by the attached substituents. C4, bearing the ammonium group, will be significantly shifted. C3 and C5 will be in a region typical for pyrazole carbons.[10]

-

The presence of distinct signals for all 9 unique carbon atoms is a strong indicator of sample purity.

-

Experimental Protocols

Rationale for Experimental Choices

-

Solvent Selection: The choice of a deuterated solvent is critical.[11] 1-Phenyl-1H-pyrazol-4-amine hydrochloride is a salt and often has poor solubility in less polar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for several reasons:

-

High Polarity: It readily dissolves most hydrochloride salts.[12]

-

Hydrogen Bonding: It is a hydrogen bond acceptor, which helps solubilize the ammonium group.

-

Inertness: It does not exchange protons with the analyte's N-H groups, allowing for their observation, unlike D₂O or CD₃OD where these signals would rapidly disappear.[9]

-

Reference Signals: The residual proton signal (DMSO-d₅) appears as a quintet at ~2.50 ppm, and the carbon signal appears as a septet at ~39.52 ppm, providing convenient internal references.[13]

-

-

Internal Standard: While the residual solvent peak is often sufficient for referencing, for highly accurate work, a small amount of Tetramethylsilane (TMS) can be added. TMS is chemically inert and its ¹H and ¹³C signals are defined as 0.00 ppm.[14]

-

Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (50-100 mg) may be required to obtain a good spectrum in a reasonable time.[11]

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 15-20 mg of 1-Phenyl-1H-pyrazol-4-amine hydrochloride directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolution: Cap the vial and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulate matter.

-

Transfer: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube.[15]

-

Filtering (Optional): If any particulates are visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube. Label it clearly.

Diagram: NMR Analysis Workflow

Caption: Workflow from sample preparation to structural confirmation.

Protocol 2: NMR Data Acquisition (300-500 MHz Spectrometer)

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from DMSO-d₆.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, 8-16 scans.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 512-2048 scans (or more, depending on concentration).

-

-

¹H-¹H COSY Acquisition:

-

This 2D experiment identifies protons that are spin-spin coupled (typically 2-4 bonds apart). It is invaluable for identifying adjacent protons, such as those on the phenyl ring.

-

Acquire a standard gradient-selected COSY (gCOSY) experiment.

-

-

¹H-¹³C HSQC Acquisition:

-

This 2D experiment shows correlations between protons and the carbons to which they are directly attached (one-bond coupling). It is the most reliable way to assign carbon signals based on their known proton assignments.

-

Acquire a standard gradient-selected HSQC (gHSQC) experiment optimized for ¹JCH coupling (~145 Hz).

-

Data Interpretation and Structural Assignment

Analysis of the ¹H NMR Spectrum

The processed ¹H NMR spectrum should be analyzed for three key features: chemical shift (δ), integration, and signal multiplicity (splitting pattern).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| -NH₃⁺ | > 9.0 | Broad Singlet (br s) | 3H | Acidic protons, exchange-broadened. Shift is highly dependent on concentration and residual water.[8][16] |

| H5 | 8.0 - 8.5 | Singlet (s) | 1H | Deshielded by adjacent N1-phenyl group and aromatic ring current. No adjacent protons to couple with. |

| H2'/H6' | 7.8 - 8.2 | Doublet (d) | 2H | Ortho protons, deshielded by electron-withdrawing pyrazole. Coupled to H3'/H5'. |

| H4' | 7.5 - 7.7 | Triplet (t) | 1H | Para proton. Appears as a triplet due to coupling with the two equivalent H3'/H5' protons. |

| H3'/H5' | 7.3 - 7.5 | Triplet (t) or ddd | 2H | Meta protons. Coupled to both ortho and para protons. Often appears as a triplet or "triplet of doublets". |

| H3 | 7.0 - 7.3 | Singlet (s) | 1H | No adjacent protons to couple with. |

| DMSO-d₅ | ~2.50 | Quintet | - | Residual solvent peak.[13] |

| H₂O | ~3.33 | Singlet | - | Residual water in DMSO-d₆. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum provides one signal per unique carbon environment. Assignments are made based on general chemical shift rules and confirmed using the HSQC spectrum.

| Carbon Assignment | Predicted δ (ppm) | HSQC Correlation | Rationale & Notes |

| C3 | 145 - 155 | H3 | Heteroaromatic carbon adjacent to two nitrogens. |

| C5 | 135 - 145 | H5 | Heteroaromatic carbon adjacent to N1. |

| C1' | 135 - 140 | None | Quaternary ipso-carbon attached to nitrogen. |

| C4' | 129 - 132 | H4' | Phenyl carbon, para position. |

| C2'/C6' | 125 - 129 | H2'/H6' | Phenyl carbons, ortho position. |

| C3'/C5' | 118 - 122 | H3'/H5' | Phenyl carbons, meta position. |

| C4 | 115 - 125 | None | Quaternary carbon attached to the -NH₃⁺ group. Shift is sensitive to protonation state. |

| DMSO-d₆ | ~39.52 | None | Solvent peak (septet).[13] |

Confirmation with 2D NMR

-

COSY Spectrum: The COSY spectrum will provide definitive proof of the coupling network within the phenyl ring. A cross-peak will be observed between the signal for H2'/H6' and H3'/H5'. Another cross-peak will connect H3'/H5' and H4'. The absence of cross-peaks for H3 and H5 confirms they are isolated spin systems.

-

HSQC Spectrum: The HSQC spectrum is the final piece of the puzzle. It directly links the assigned proton signals to their corresponding carbon signals. For example, the singlet at ~8.2 ppm (assigned to H5) will show a correlation to the carbon signal at ~140 ppm, confirming its identity as C5. This process is repeated for all protonated carbons, leading to an unambiguous assignment of the entire molecular skeleton.

Troubleshooting Common Issues

-

Broad N-H Signal: The -NH₃⁺ signal may be very broad or difficult to distinguish from the baseline. This is normal and is caused by chemical exchange and quadrupolar broadening.[9] Running the experiment at a lower temperature can sometimes sharpen this signal by slowing the exchange rate.

-

Poor Solubility: If the compound does not fully dissolve in DMSO-d₆, gentle heating of the sample may help.[12] However, be aware that chemical shifts can be temperature-dependent.[17]

-

Impurity Peaks: Unidentified peaks may be present. Common impurities include residual synthesis solvents (e.g., acetone, ethyl acetate, dichloromethane). Their chemical shifts can be checked against standard tables.

Conclusion

The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of 1-Phenyl-1H-pyrazol-4-amine hydrochloride. By following the detailed protocols and understanding the chemical principles outlined in this note, researchers can confidently verify the structure and purity of this and related pyrazole derivatives, ensuring the integrity of their chemical matter for subsequent applications in research and development.

References

-

El-Faham, A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. Available at: [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Al-Majid, A. M., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. Available at: [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Hubschle, C. B., et al. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. National Institutes of Health. Available at: [Link]

-

LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Brouwer, D. H., et al. (2013). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

Chimenti, F., et al. (2009). Synthesis, biological evaluation and 3D-QSAR of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives as potent and highly selective monoamine oxidase A inhibitors. PubMed. Available at: [Link]

-

O'Dell, L. A., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Available at: [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.

-

Connect Journals. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. Organic Chemistry I. Available at: [Link]

- Begtrup, M. (1974). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry.

-

MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

-

National Institutes of Health. (n.d.). 1H-pyrazol-4-amine. PubChem. Available at: [Link]

-

Abraham, R. J., et al. (1991). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. PubMed. Available at: [Link]

- Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

- Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Australian Journal of Chemistry.

-

ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Available at: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. Available at: [Link]

- Begtrup, M. (1974).

-

Wikipedia. (n.d.). Deuterated DMSO. Available at: [Link]

- The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

-

National Institutes of Health. (2018). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

Sources

- 1. Buy 1-Phenyl-1H-pyrazol-4-amine hydrochloride | 127107-31-7 [smolecule.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-Phenyl-1H-pyrazol-4-amine Hydrochloride

Welcome to the technical support center for 1-Phenyl-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. The pyrazole ring is a significant pharmacophore, and this particular amine serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] This document provides in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and handling of 1-Phenyl-1H-pyrazol-4-amine hydrochloride.

Q1: What are the primary applications of 1-Phenyl-1H-pyrazol-4-amine hydrochloride?

A1: This compound is a valuable intermediate in organic synthesis, particularly in medicinal chemistry. The presence of a nucleophilic amino group and the stable pyrazole scaffold allows it to be used in a variety of reactions, including amide bond formations, C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination), and the synthesis of more complex heterocyclic systems.[1][2] These subsequent molecules are often investigated for various therapeutic applications, including as anti-inflammatory or analgesic agents.[1]

Q2: How should I properly store and handle 1-Phenyl-1H-pyrazol-4-amine hydrochloride?

A2: As with many amine hydrochlorides, this compound can be hygroscopic and sensitive to light and air.[3] It is recommended to store it in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] Always consult the Safety Data Sheet (SDS) before use.[4][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Q3: Is the free base or the hydrochloride salt more suitable for my reaction?

A3: The hydrochloride salt is generally more stable and less prone to air oxidation than the corresponding free amine, making it ideal for storage. However, for most reactions where the amine acts as a nucleophile, the free amine form is required. Therefore, an in-situ or prior neutralization step is necessary. The choice depends on your reaction conditions; for instance, some palladium-catalyzed couplings can be performed directly with the salt using a suitable base in the reaction mixture.

Part 2: Troubleshooting Guide for Common Reactions

This section delves into specific experimental issues you might encounter and provides actionable solutions.

Section A: Reagent Solubility and Reaction Initiation

Q4: I'm having trouble dissolving 1-Phenyl-1H-pyrazol-4-amine hydrochloride in my reaction solvent. What should I do?

A4: The hydrochloride salt form often has limited solubility in common aprotic organic solvents like THF, Dichloromethane (DCM), or toluene at room temperature.

-

Initial Assessment: First, confirm if the free amine is required for your reaction. If so, the addition of a base will neutralize the salt, and the resulting free amine often exhibits significantly better solubility in organic solvents.

-

Troubleshooting Steps:

-

In-Situ Neutralization: Add a suitable base (e.g., triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or potassium carbonate) to your reaction mixture and stir for 15-30 minutes before adding other reagents. The formation of a precipitate (the amine hydrochloride of your base) may occur, which is normal.

-

Solvent Selection: Consider more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), where hydrochloride salts tend to be more soluble. However, be mindful that these solvents can be difficult to remove during work-up.

-

Gentle Heating: Mild heating of the reaction mixture can improve solubility. Ensure that the temperature is compatible with the stability of your other reagents.

-

Prior Extraction: As a last resort, you can perform a separate workup to generate the free amine before your main reaction. Dissolve the salt in water, basify with an aqueous solution of a strong base like NaOH, and extract the free amine with an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The isolated free amine should be used immediately as it may be less stable than the salt.

-

Section B: Challenges in Amide Coupling Reactions

Amide coupling is one of the most common reactions performed with this amine.

Q5: My amide coupling reaction with a carboxylic acid is slow or incomplete. How can I improve the conversion?

A5: This is a frequent issue, often related to insufficient activation of the carboxylic acid or suboptimal reaction conditions. The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible without an activating agent due to the formation of a stable carboxylate-ammonium salt.[6]

-

Causality Check:

-

Acid-Base Neutralization: Have you added at least two equivalents of base? The first equivalent is to neutralize the hydrochloride salt to the free amine, and the second is to scavenge the acid produced during the coupling reaction.

-

Activating Agent: Are you using an appropriate coupling reagent? Common choices include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[7]

-

A decision-making workflow for troubleshooting this issue is presented below:

Caption: Troubleshooting workflow for incomplete amide coupling.

-

Detailed Protocol: For a robust amide coupling, consider the following procedure.

| Protocol: HATU-mediated Amide Coupling | |

| Step 1 | To a solution of the carboxylic acid (1.0 eq.) in DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.). |

| Step 2 | Stir the mixture at room temperature for 15 minutes to pre-activate the acid. |

| Step 3 | Add 1-Phenyl-1H-pyrazol-4-amine hydrochloride (1.05 eq.) to the reaction mixture. |

| Step 4 | Stir at room temperature and monitor the reaction progress by TLC or LC-MS.[8] |

| Step 5 | Upon completion, quench the reaction with water and extract the product with ethyl acetate. |

| Step 6 | Wash the organic layer with brine, dry over sodium sulfate, and purify by column chromatography. |

Section C: Issues in Palladium-Catalyzed Cross-Coupling

Q6: My Buchwald-Hartwig amination with an aryl halide is giving low yield. What are the critical parameters to check?

A6: The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds, but it is highly sensitive to the choice of catalyst, ligand, base, and solvent.[2][9] While there are reports of successful C4 amination of pyrazoles, the reaction requires careful optimization.[2][10][11]

-

Critical Parameters & Troubleshooting:

| Parameter | Common Issue | Recommended Solution |

| Catalyst/Ligand | The chosen palladium precatalyst and phosphine ligand combination may not be optimal for this specific substrate. | Screen different generations of Buchwald-Hartwig catalysts and ligands. For electron-rich heterocyclic amines, bulky biarylphosphine ligands like tBuXPhos or RuPhos are often effective.[12] |

| Base | The base might be too weak to facilitate the catalytic cycle or too strong, leading to side reactions. | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[10] Ensure the base is fresh and handled under anhydrous conditions. |

| Solvent | The solvent must be anhydrous and capable of solubilizing the reactants and catalyst complex. | Anhydrous toluene or 1,4-dioxane are standard solvents. Ensure they are properly dried and degassed before use. |

| Atmosphere | Oxygen can deactivate the palladium catalyst. | The reaction must be set up under a strictly inert atmosphere (argon or nitrogen). Use Schlenk techniques for adding reagents. |

Section D: Work-up and Purification

Q7: My product seems to be water-soluble, making extraction difficult. How can I improve recovery?

A7: The pyrazole nucleus and the newly formed functionalities can sometimes impart a degree of water solubility to your product, especially if it can be protonated or deprotonated.

-

Troubleshooting Work-up:

-

pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. If your product has a basic nitrogen, making the aqueous layer slightly basic (pH 8-9) can suppress its protonation and drive it into the organic phase. Conversely, if it has an acidic proton, acidification might be necessary.

-

Salting Out: Saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and promoting their partitioning into the organic layer.

-

Choice of Extraction Solvent: Use a more polar extraction solvent that is still immiscible with water, such as DCM or a 9:1 mixture of DCM:Isopropanol. Perform multiple extractions (e.g., 5-6 times) with smaller volumes of solvent for better efficiency.

-

Q8: I am observing a persistent impurity in my final product after chromatography. What could it be?

A8: A common and often overlooked impurity can be residual DMF or DMSO if these were used as reaction solvents. Another possibility is a side product from an unexpected reaction pathway.

-

Identifying and Removing Impurities:

-

Solvent Impurities: Residual high-boiling solvents like DMF or DMSO can often be removed by co-evaporation with a lower-boiling solvent like toluene or by lyophilization if the product is stable.

-

Side Products: Halogenation of the pyrazole ring at the C4 position can occur if electrophilic halogen sources are present.[13] If your reaction involves reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), this is a likely side reaction. Re-purification by chromatography with a shallower solvent gradient or recrystallization might be necessary.

-

Part 3: Visualization of Key Relationships

The following diagram illustrates the relationship between the hydrochloride salt and the free amine, which is central to understanding its reactivity.

Sources

- 1. Buy 1-Phenyl-1H-pyrazol-4-amine hydrochloride | 127107-31-7 [smolecule.com]

- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazol-4-amine | 28466-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. growingscience.com [growingscience.com]

- 8. rsc.org [rsc.org]

- 9. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. beilstein-archives.org [beilstein-archives.org]

work-up procedure optimization for 1-Phenyl-1H-pyrazol-4-amine hydrochloride

Introduction

Welcome to the technical support guide for the work-up and purification of 1-Phenyl-1H-pyrazol-4-amine hydrochloride. This molecule is a valuable building block in medicinal chemistry and organic synthesis, often utilized as a scaffold for developing novel therapeutic agents.[1] The success of subsequent synthetic steps hinges on the purity and yield obtained from its initial synthesis and isolation. This guide provides a framework for optimizing the work-up procedure, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles.

The primary challenge in isolating this compound lies in its dual nature: the basicity of the amine group and the stability of its hydrochloride salt. A successful work-up strategy must carefully navigate the transition between the water-soluble salt and the organic-soluble free amine to effectively separate it from unreacted starting materials, by-products, and reaction media.

Core Principles: The Chemistry of the Work-Up

The isolation of 1-Phenyl-1H-pyrazol-4-amine hydrochloride from a typical reaction mixture (often synthesized via methods like the reduction of a corresponding nitro-pyrazole) relies on fundamental acid-base chemistry. The hydrochloride salt is an ionic species with high water solubility. To remove organic-soluble impurities, the compound is often kept in an acidic aqueous solution. The critical step involves neutralizing the hydrochloride salt to its free amine form, 1-Phenyl-1H-pyrazol-4-amine. This free base is significantly less polar and thus soluble in common organic solvents like ethyl acetate or dichloromethane, allowing for its extraction from the aqueous medium. Subsequent purification can be performed on the free amine, or it can be converted back to the highly crystalline hydrochloride salt for final isolation.

Optimized Work-Up & Purification Protocol

This protocol provides a robust, field-tested method for the isolation and purification of 1-Phenyl-1H-pyrazol-4-amine hydrochloride. It is designed to be a self-validating system with clear checkpoints.

Step 1: Quenching and Initial pH Adjustment

-

Cool the crude reaction mixture to 0-5 °C using an ice bath. This minimizes potential side reactions during the quench.

-

Slowly pour the reaction mixture into a beaker containing crushed ice or cold water. This is a common and effective method for initial quenching of many pyrazole syntheses.[2][3]

-

If the reaction was performed in a high-boiling polar solvent like DMF or DMSO, adding a large volume of water is crucial to precipitate the crude product or prepare it for extraction.

-

Check the pH of the aqueous mixture. It should be acidic due to the presence of the hydrochloride salt. If not, add 1 M HCl dropwise until the pH is between 2 and 3. This ensures the amine remains protonated and dissolved in the aqueous phase.

Step 2: Aqueous Wash (Removal of Non-Basic Impurities)

-

Transfer the acidic aqueous solution to a separatory funnel.

-

Wash the solution with a non-polar organic solvent such as hexanes or diethyl ether (2 x 50 mL per 100 mL of aqueous solution). This step removes non-polar impurities, leaving the desired protonated amine salt in the aqueous layer.

-

Discard the organic layers.

Step 3: Neutralization and Extraction of Free Amine

-

Cool the acidic aqueous layer in an ice bath to 0-5 °C.

-

Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with vigorous stirring until the pH of the aqueous phase reaches 8-9.[2][4] Causality: Using a mild base is critical to prevent hydrolysis of other functional groups or undesired side reactions. A pH of 8-9 ensures complete deprotonation of the amine (typical pKa of anilinic amines is ~4-5) to its free base form.

-

Extract the liberated free amine into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 100 mL).

-

Combine the organic extracts.

Step 4: Drying and Isolation

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-Phenyl-1H-pyrazol-4-amine free base.

Step 5: Salt Formation and Crystallization

-

Dissolve the crude free amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

-

Add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation of the hydrochloride salt is complete. This method of forming a salt for purification is a standard and effective technique for amines.[5]

-

Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum. Recrystallization from a suitable solvent like ethanol or methanol-ether can be performed if further purification is needed.[2][6]

Workflow Visualization

Caption: General workflow for the work-up and purification of 1-Phenyl-1H-pyrazol-4-amine HCl.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the work-up procedure.

Q1: My product oiled out instead of precipitating as a solid during neutralization or salt formation. What should I do?

A1: Oiling out occurs when the product separates as a liquid phase instead of a solid. This often happens if the melting point of the product is low or if impurities are present that act as a eutectic mixture.

-

Immediate Action:

-

Scratch: Try scratching the inside of the flask with a glass rod at the liquid-liquid interface. This can initiate crystallization.

-

Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the mixture.

-

Solvent Change: The current solvent may be too good. For the free base, try adding a non-polar solvent like hexanes to the oil while stirring vigorously (trituration). For the HCl salt, try adding a solvent in which the salt is less soluble, like diethyl ether or MTBE.[5]

-

-

Preventative Measures:

-

Ensure the neutralization or acidification is done slowly and at a low temperature (0-5 °C) to promote the formation of well-ordered crystals.

-

If the issue persists, proceed with the work-up. Extract the "oil" as if it were a solid dissolved in the organic phase, concentrate it, and attempt crystallization from a different solvent system.

-

Q2: I have a persistent emulsion during the liquid-liquid extraction. How can I break it?

A2: Emulsions are common when dealing with amine bases, which can act as surfactants. They are stabilized by fine particulate matter or compounds that reduce the interfacial tension between the aqueous and organic layers.

-

Solutions:

-

Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.

-

Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

-

Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.

-

Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

-

Q3: My final product yield is very low. Where could I have lost my product?

A3: Product loss can occur at several stages. A systematic review of the process is necessary.

-

Check Aqueous Layers: Before discarding any aqueous layers, check them by TLC.

-

Did you fully neutralize the solution? If the pH was not basic enough (i.e., < 8), a significant portion of your product may remain as the protonated salt in the aqueous phase after extraction.

-

Did you perform enough extractions? Typically, 3-4 extractions are needed to recover most of the product.

-

-

Premature Precipitation: Did a solid precipitate during the initial organic wash of the acidic solution? If so, this could be your product crashing out. Ensure the pH is sufficiently low (~2) during this wash.

-

Transfer Losses: Be mindful of losses during transfers between flasks and filtration steps. Wash glassware with the appropriate solvent to recover adhered product.

-

Volatility: While the hydrochloride salt is not volatile, the free amine may have some volatility. Avoid excessive heating during solvent evaporation.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common work-up issues.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the temperature during neutralization so important? A1: Many neutralization reactions are exothermic. A rapid increase in temperature can lead to the degradation of sensitive functional groups on your molecule or on impurities, potentially creating new, difficult-to-remove by-products. Low temperatures (0-5 °C) also favor slower, more controlled precipitation, which typically results in a more crystalline and purer solid product.

Q2: What are the best solvents for extraction and crystallization? A2: The choice of solvent is critical and depends on the specific properties of your compound and the impurities you are trying to remove.

| Stage | Solvent | Rationale & Considerations |

| Extraction (Free Amine) | Ethyl Acetate (EtOAc) | Good balance of polarity to dissolve the amine, moderate boiling point, and immiscible with water. |

| Dichloromethane (DCM) | Can be more effective for slightly more polar amines, but is denser than water and more volatile. | |

| Crystallization (HCl Salt) | Ethanol (EtOH) / Methanol (MeOH) | The salt is typically soluble in hot alcohol and less soluble when cold, making it good for recrystallization.[2][3] |

| Isopropanol (IPA) | Often provides excellent, well-defined crystals. | |

| Ethyl Acetate / Ether | Used for precipitating the salt from a solution of the free base. The salt is generally insoluble in these less polar solvents.[5] |

Q3: Can I purify the free amine using column chromatography instead of converting it back to the hydrochloride salt? A3: Yes, this is a very common and effective alternative. After extracting and drying the free amine (Step 4), you can purify it directly using silica gel chromatography.

-

Considerations: Amines can streak on standard silica gel due to interactions with acidic silanol groups. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in your hexanes/ethyl acetate eluent) or use deactivated/basic alumina as the stationary phase.[5] Once the pure fractions are collected and the solvent is evaporated, you will have the pure free amine. You can then proceed to form the hydrochloride salt as described in Step 5 if the solid salt is the desired final form.

References

-

Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

-

Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

Slideshare. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

-

BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

-

Reddit. (2022). Amine workup. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

-

Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Retrieved from [Link]

Sources

- 1. Buy 1-Phenyl-1H-pyrazol-4-amine hydrochloride | 127107-31-7 [smolecule.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. asianpubs.org [asianpubs.org]

- 5. reddit.com [reddit.com]

- 6. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

The Latent Power of a Privileged Scaffold: A Comparative Guide to the Mechanism of Action of 1-Phenyl-1H-pyrazol-4-amine Hydrochloride and Its Bioactive Derivatives

To the dedicated researcher, the quest for novel therapeutic agents is often a journey of molecular transformation. A simple, unassuming scaffold can be the key that unlocks a class of highly potent and selective modulators of biological pathways. This guide focuses on one such foundational molecule: 1-Phenyl-1H-pyrazol-4-amine hydrochloride . While this compound in its nascent form does not exhibit a significant, direct mechanism of action, its true power lies in its synthetic versatility. It is a "privileged scaffold," a structural framework that, through targeted chemical modification, gives rise to a multitude of potent and selective bioactive agents.[1][2][3]

This guide will not treat 1-Phenyl-1H-pyrazol-4-amine hydrochloride as a standalone therapeutic agent. Instead, we will explore its role as a crucial starting material and benchmark for the development of advanced derivatives. We will delve into the structure-activity relationships that govern the transformation of this simple amine into highly effective inhibitors of key cellular targets, providing a comparative analysis of the inactive precursor and its potent progeny.

The 1-Phenyl-1H-pyrazol-4-amine Scaffold: A Foundation for Bioactivity

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in medicinal chemistry.[1][2] Its derivatives are found in a wide array of FDA-approved drugs.[4] The 1-phenyl-1H-pyrazol-4-amine structure, specifically, offers a unique combination of a stable aromatic core and a reactive amine group, making it an ideal starting point for chemical elaboration.[5] The phenyl group can be modified to enhance properties like lipophilicity, while the amine at the 4-position serves as a handle for building out the molecule to interact with specific biological targets.[4][5]

While the hydrochloride salt itself is not known to have a specific biological target, its derivatives have been successfully designed to modulate a range of critical cellular processes, most notably in the realms of oncology and inflammation through the inhibition of protein kinases.[6]

Comparative Analysis: From Inactive Scaffold to Potent Kinase Inhibitors

The true "mechanism of action" of 1-Phenyl-1H-pyrazol-4-amine hydrochloride is realized through its derivatives. Below, we compare the parent scaffold to several classes of potent inhibitors synthesized from it or similar pyrazole precursors, highlighting the chemical modifications that confer biological activity.

Targeting Janus Kinases (JAKs) in Cancer and Inflammation

The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and inflammation. Its aberrant activation is implicated in various cancers and autoimmune diseases. The 4-amino-(1H)-pyrazole core has been identified as a key pharmacophore for developing potent JAK inhibitors.

A study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors provides a compelling case for the latent potential of the parent scaffold. Researchers found that by using the 1H-pyrazol-4-amine core and adding substituted pyrimidine or quinazoline moieties at the 4-amino position, they could generate compounds with nanomolar inhibitory activity against JAK1, JAK2, and JAK3.

Table 1: Comparative Activity of a 4-Amino-(1H)-pyrazole Derivative Against JAK Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| 3f (a 4-amino-(1H)-pyrazole derivative) | JAK1 | 3.4 | [2] |

| JAK2 | 2.2 | [2] | |

| JAK3 | 3.5 | [2] | |

| Ruxolitinib (approved JAK inhibitor) | JAK1 | 3.3 | [2] |

| JAK2 | 2.8 | [2] | |

| JAK3 | 428 | [2] |

This table illustrates that a derivative built upon the 4-amino-pyrazole scaffold can achieve potency comparable to or exceeding that of an approved drug.

The key to this activity lies in the hydrogen bonding interactions between the pyrazole's -NH moiety and the kinase's hinge region, a critical interaction for ATP-competitive inhibitors.[2] The parent 1-phenyl-1H-pyrazol-4-amine hydrochloride lacks the necessary structural extensions to achieve this binding.

Experimental Protocol: Synthesis of Pyrimidine-Based 4-Amino-(1H)-pyrazole Derivatives (General Procedure)

-

Intermediate Synthesis: React a 5-substituted-2,4-dichloropyrimidine with a desired aromatic amine in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) at room temperature for 16 hours. This yields the intermediate 2-chloro-pyrimidine derivative.

-

Final Product Synthesis: The intermediate is then reacted with 1H-pyrazol-4-amine in n-butanol with trifluoroacetic acid (TFA) as a catalyst. The reaction mixture is heated to 120°C for 1 hour under microwave irradiation to yield the final 4-amino-(1H)-pyrazole derivative.[2]

Diagram 1: General Synthetic Pathway to Bioactive Pyrazole Derivatives

Caption: Inhibition of the CDK2 pathway by a pyrazole derivative.

Broader Applications and Future Directions

The versatility of the 1-phenyl-1H-pyrazol-4-amine scaffold extends beyond kinase inhibition. Derivatives have been explored as:

-

Anti-HIV agents: Structure-activity relationship studies have shown that modifications to the phenylpyrazole core can lead to potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). [1]* MCL-1 Inhibitors: Phenylpyrazole derivatives have been identified as a new class of selective inhibitors of the anti-apoptotic protein MCL-1, with potential applications in treating leukemia. [7]* Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is a well-established pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs). [8][9]

Conclusion

1-Phenyl-1H-pyrazol-4-amine hydrochloride is a quintessential example of a privileged scaffold in medicinal chemistry. Its "mechanism of action" is not defined by its own biological activity, but by the vast potential it unlocks through chemical synthesis. By serving as a foundational building block, it has enabled the development of a diverse range of highly potent and selective inhibitors of key cellular targets, particularly protein kinases. The comparative analysis presented here demonstrates that through rational drug design and a deep understanding of structure-activity relationships, this simple amine can be transformed into powerful tools for researchers and potential therapeutic agents for a variety of diseases. The continued exploration of derivatives based on this scaffold promises to yield even more innovative and effective molecules in the future.

References

-

Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-61. [Link]

-

Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]

-

Bhagat, V. D., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Insuasty, A., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

-